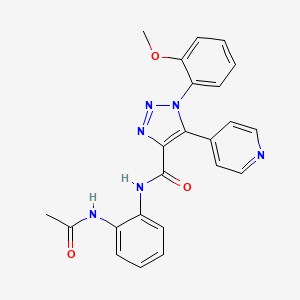
N-(2-acetamidophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-acetamidophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H20N6O3 and its molecular weight is 428.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-acetamidophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in neuroprotection and enzyme inhibition. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. Its structural components include:
- Acetamidophenyl group
- Methoxyphenyl group
- Pyridine moiety
This unique combination suggests potential interactions with various biological targets.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of compounds containing the triazole moiety. For instance, similar triazole derivatives have been shown to exhibit significant neuroprotective effects by:
- Inhibiting amyloid-beta (Aβ) aggregation.
- Reducing reactive oxygen species (ROS) generation.
- Blocking neuroinflammatory pathways via inhibition of the NF-κB signaling pathway .
In a related study, a derivative with structural similarities demonstrated an IC50 value of 2.91 ± 0.47 µM against nitric oxide production, indicating substantial anti-inflammatory activity .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Carbonic Anhydrase II : Triazole derivatives have shown moderate inhibition against this enzyme, with IC50 values ranging from 13.8 to 35.7 µM. Notably, certain derivatives exhibited stronger activity than the standard inhibitor acetazolamide .
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| 9b | 25.1 ± 1.04 | Moderate activity |
| 9e | 18.1 ± 1.31 | Potent activity |
| Standard | 18.2 ± 0.23 | Acetazolamide |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly influences biological activity. For instance:
- The introduction of polar groups at the triazole ring enhances inhibitory potential against carbonic anhydrase.
- Variations in substituents on the phenyl rings can lead to considerable differences in enzyme inhibition efficacy .
Study on Neuroprotective Activity
In a study involving scopolamine-induced Alzheimer's disease models in mice, a related triazole compound was administered, resulting in notable improvements in learning and memory deficits. The mechanism was attributed to its ability to mitigate oxidative stress and inflammation .
Inhibition of Acetylcholinesterase (AChE)
Another study explored the AChE inhibitory potential of similar triazole derivatives. Compounds were designed to target both the catalytic and peripheral sites of AChE, with some exhibiting IC50 values comparable to donepezil, a standard treatment for Alzheimer's disease .
属性
IUPAC Name |
N-(2-acetamidophenyl)-1-(2-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-15(30)25-17-7-3-4-8-18(17)26-23(31)21-22(16-11-13-24-14-12-16)29(28-27-21)19-9-5-6-10-20(19)32-2/h3-14H,1-2H3,(H,25,30)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGLIJXQSQOQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














